1-(4-Ethoxyphenyl)ethan-1-ol

Description

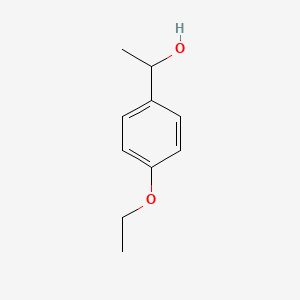

1-(4-Ethoxyphenyl)ethan-1-ol (CAS: 52067-36-4) is a secondary alcohol with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol. Its structure features a hydroxyl group (-OH) attached to the benzylic carbon of a 4-ethoxyphenyl moiety. Key identifiers include:

- SMILES: CCOC₁=CC=C(C=C₁)C(C)O

- InChI Key: GKGQWBJLOYXULB-UHFFFAOYSA-N

- Synonyms: 1-(4-ETHOXYPHENYL)ETHANOL, 4-Aethoxy-1-(1-hydroxy-aethyl)-benzol .

This compound is utilized in organic synthesis, particularly in oxidation reactions to produce acetophenone derivatives , and serves as a model substrate in electrochemical studies for lignin depolymerization .

Properties

IUPAC Name |

1-(4-ethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGQWBJLOYXULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551918 | |

| Record name | 1-(4-Ethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52067-36-4 | |

| Record name | 4-Ethoxy-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52067-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Ethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52067-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-ethoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent. The reaction typically proceeds under mild conditions and yields the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Ethoxyphenyl)ethan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Electrochemical Oxidation

Under electrochemical conditions, 1-(4-ethoxyphenyl)ethan-1-ol undergoes C–O and C–C bond cleavage to form oxidized products. Key findings include:

-

Primary Pathway : Oxidation generates a carbonyl intermediate, which undergoes subsequent cleavage at the β-O-4 position (alkyl–aryl ether bond), yielding a quinoid-like compound .

-

Conditions : Cyclic voltammetry in aqueous electrolytes at mild potentials (e.g., 1.2 V vs. Ag/AgCl) .

-

Mechanism : Initial electron transfer forms a radical cation, followed by bond dissociation (theorized via DFT calculations) .

| Reaction Type | Conditions | Products | Key Reagents/Parameters |

|---|---|---|---|

| Electrochemical | Aqueous electrolyte, 1.2 V | Quinoid compound, CO₂ | Cyclic voltammetry, Pt electrode |

Bromination

The hydroxyl group participates in radical bromination :

-

Reagents : N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator.

-

Product : 2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol (yield: >90% under optimized flow reactor conditions).

-

Mechanism : Radical chain process involving hydrogen abstraction and bromine transfer.

Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group (e.g., mesylate) for halogenation :

-

Step 1 : Mesylation with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) .

-

Step 2 : Displacement with methylmagnesium iodide (MeMgI) to form alkyl iodides .

| Reaction Step | Reagents | Intermediate/Product |

|---|---|---|

| Mesylation | MsCl, Et₃N, DCM | Mesylate intermediate |

| Iodination | MeMgI, PhMe, 0°C | Alkyl iodide (e.g., C₆H₅CH₂I) |

Esterification

The hydroxyl group reacts with acylating agents:

-

Example : Reaction with acetic anhydride in pyridine yields the corresponding acetate ester (predicted via analogous alcohol reactivity) .

Influence of Substituents

Scientific Research Applications

Organic Synthesis

1-(4-Ethoxyphenyl)ethan-1-ol is widely used as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in synthetic organic chemistry.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄ | 4-Ethoxybenzoic acid |

| Reduction | LiAlH₄ | 4-Ethoxyphenylethanol |

| Substitution | NaOH | Ethoxyphenylamines |

Research indicates that 1-(4-Ethoxyphenyl)ethan-1-ol exhibits potential biological activities:

- Anticancer Properties: Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. Its mechanism involves the activation of caspases, which are crucial for programmed cell death .

- Antimicrobial Activity: The compound has been tested for its antibacterial and antifungal properties. It demonstrates effectiveness against various pathogens, suggesting potential applications in developing new antimicrobial agents.

Material Science

In material science, 1-(4-Ethoxyphenyl)ethan-1-ol is explored for its role in synthesizing polymers with specific electronic properties. Its functional groups allow it to be incorporated into polymer matrices, enhancing the material's characteristics for applications in electronics and coatings.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of 1-(4-Ethoxyphenyl)ethan-1-ol showed significant cytotoxicity against breast cancer cell lines (MCF-7). The research focused on the compound's ability to induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Applications

Another study investigated the antimicrobial effects of 1-(4-Ethoxyphenyl)ethan-1-ol against common bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable inhibition zones, suggesting its utility in formulating new antimicrobial treatments.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the phenyl ring significantly influences properties such as solubility, boiling/melting points, and reactivity. Below is a comparative analysis with similar aryl ethanols:

Key Observations :

- Electron-Donating Groups (e.g., -OCH₂CH₃) : Enhance stability of the benzylic alcohol but may reduce oxidation rates due to decreased electrophilicity at the α-carbon .

- Electron-Withdrawing Groups (e.g., -Cl): Increase susceptibility to oxidation, as seen in the efficient conversion of 1-(4-chlorophenyl)ethan-1-ol to 4-chloroacetophenone .

- Bulkier Substituents (e.g., naphthyl) : May sterically hinder reactions, yet 1-(naphthalen-2-yl)ethan-1-ol achieves higher oxidation yields (66%) compared to ethoxy derivatives .

Spectroscopic Comparisons

NMR data highlights substituent effects on chemical shifts (δ, ppm):

Insights :

Biological Activity

1-(4-Ethoxyphenyl)ethan-1-ol, also known as 4-ethoxyphenylethanol, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

1-(4-Ethoxyphenyl)ethan-1-ol has the molecular formula and features an ethoxy group attached to a phenyl ring. Its structure can be represented as follows:

This compound is part of a larger class of phenolic compounds that often exhibit significant biological activity due to their ability to interact with various biological targets.

Anticancer Activity

Research has indicated that compounds similar to 1-(4-ethoxyphenyl)ethan-1-ol possess notable anticancer properties. For instance, studies involving chalcone derivatives, which include structural analogs of this compound, have demonstrated significant antiproliferative effects against various cancer cell lines.

Key Findings:

- In vitro Studies: A study reported that certain chalcone derivatives exhibited cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), H460 (lung cancer), and SW480 (colon cancer). The inhibition rates for these compounds ranged from 55% to 66% at concentrations of 20 μM .

| Compound | Cancer Cell Line | Inhibition Rate (%) |

|---|---|---|

| Chalcone A | MCF-7 | 63.4 |

| Chalcone B | H460 | 66.1 |

| Chalcone C | SW480 | 55.5 |

These findings suggest that the structural features of phenolic compounds like 1-(4-ethoxyphenyl)ethan-1-ol may contribute to their effectiveness in cancer treatment.

Antimicrobial Activity

The antimicrobial potential of 1-(4-ethoxyphenyl)ethan-1-ol has been explored in various studies, particularly in relation to its effectiveness against bacterial pathogens.

Research Insights:

- Antibacterial Testing: Compounds derived from 4-ethoxyphenyl structures have shown activity against Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) ranging from 16 μg/mL to 64 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

These results indicate that the presence of the ethoxy group significantly enhances the antimicrobial activity of the parent phenolic structure.

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, compounds similar to 1-(4-ethoxyphenyl)ethan-1-ol have been investigated for their anti-inflammatory effects.

Experimental Evidence:

- Inflammation Models: In vitro assays using lipopolysaccharide (LPS)-induced inflammation in macrophages showed that certain derivatives could inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6. The effective concentration for inhibition was noted at around 10 μM .

Case Studies

Several case studies have highlighted the biological potential of compounds related to 1-(4-ethoxyphenyl)ethan-1-ol:

- Chalcone Derivative Study: A study focused on a series of chalcone derivatives demonstrated that specific modifications at the phenyl ring could enhance both anticancer and antimicrobial activities. The study concluded that further structural optimization could lead to more potent therapeutic agents .

- Synthesis and Biological Evaluation: Another research effort synthesized novel acenaphthene derivatives incorporating the ethoxy group, which were assessed for their biological activities, revealing promising results in terms of both cytotoxicity against cancer cells and antibacterial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.